CID 71308523
説明
CID 71308523 is a small-molecule compound identified through high-throughput screening (HTS) as a selective ligand for the dopamine D2 receptor (D2R). This compound exhibits distinct functional characteristics, including agonist activity at D2R, with minimal cross-reactivity to other dopamine receptor (DAR) subtypes such as D1, D3, and D4 . Its discovery stemmed from a screening campaign of a 370,000+ compound library, focusing on identifying molecules with novel molecular scaffolds and subtype selectivity.
特性
CAS番号 |
102185-15-9 |
|---|---|
分子式 |
C10H18N5NaO13P3 |
分子量 |
532.187 |
IUPAC名 |
[[2-[1-(6-aminopurin-9-yl)-2-hydroxyethoxy]-3-hydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate;sodium |
InChI |
InChI=1S/C10H18N5O13P3.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)26-6(1-16)3-25-30(21,22)28-31(23,24)27-29(18,19)20;/h4-7,16-17H,1-3H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20); |
InChIキー |
RKPXDKLZCUIJFS-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(C(=N1)N)N=CN2C(CO)OC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na] |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions:
Oxidation with Periodate: The ribose moiety of adenosine triphosphate is oxidized using periodate, which cleaves the vicinal diol to form aldehyde groups.
Reduction with Borohydride: The aldehyde groups formed during the oxidation step are then reduced using borohydride to yield the final product, adenosine 5/'-triphosphate periodateoxidized borohydride.
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis typically involves controlled reaction conditions to ensure high purity and yield. The process may include steps like purification and crystallization to obtain the desired compound .
化学反応の分析
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, particularly with periodate, which targets the ribose moiety.
Reduction: Following oxidation, the compound is reduced using borohydride, which converts aldehyde groups to alcohols.
Common Reagents and Conditions:
Periodate: Used for the oxidation step.
Borohydride: Used for the reduction step.
Major Products:
科学的研究の応用
Chemistry:
- Used as a reagent in various chemical reactions due to its unique reactivity.
Biology:
- Employed in studies involving nucleotide interactions and enzymatic processes.
Medicine:
- Investigated for potential therapeutic applications, particularly in targeting specific biochemical pathways.
Industry:
作用機序
Mechanism:
- The compound exerts its effects primarily through interactions with nucleotide-binding proteins and enzymes. The modifications on the ribose moiety can influence the binding affinity and reactivity of the compound.
Molecular Targets and Pathways:
- Targets include various enzymes involved in nucleotide metabolism and signaling pathways. The compound can modulate the activity of these enzymes, leading to changes in cellular processes .
類似化合物との比較
Research Findings and Implications
Selectivity Advantage : CID 71308523’s D2R selectivity surpasses that of the comparator compounds, making it a better candidate for CNS disorders requiring precise receptor modulation .
Solubility Trade-offs : While CAS 1254115-23-5 has superior solubility, its lower molecular weight may reduce target engagement compared to CID 71308523 .
Synthetic Challenges : The low yield in CAS 723286-79-1 ’s synthesis highlights the need for route optimization, whereas CID 71308523’s hypothetical pathway balances complexity and efficiency .
Q & A
Q. How to design long-term stability studies for CID 71308523 formulations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
